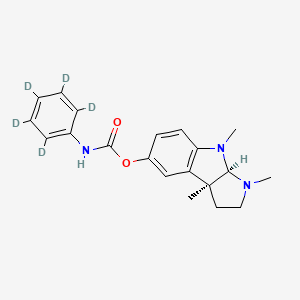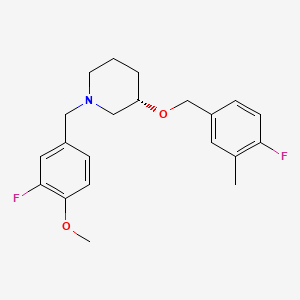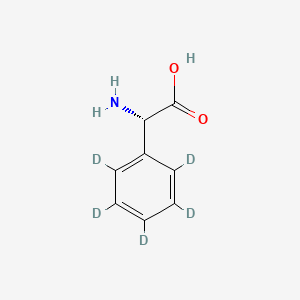
L-(+)-2-Phenylglycine-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-(+)-2-苯基甘氨酸-d5 是 L-(+)-2-苯基甘氨酸的一种氘代形式,是一种氨基酸衍生物。氘原子取代了苯环中的氢原子,使其在各种科学研究应用中发挥作用,特别是在核磁共振 (NMR) 光谱领域。该化合物以其稳定性和独特特性而闻名,使其在学术和工业研究中都具有价值。
准备方法
合成路线和反应条件
L-(+)-2-苯基甘氨酸-d5 可以通过多种方法合成。一种常见的方法是用氘气或氘代试剂对 L-(+)-2-苯基甘氨酸进行氘代。反应通常在受控条件下进行,以确保选择性地用氘取代氢原子。另一种方法是使用氘代苯甲醛作为起始原料,它经历一系列反应形成所需的化合物。
工业生产方法
在工业环境中,L-(+)-2-苯基甘氨酸-d5 的生产通常涉及大规模氘代工艺。这些工艺旨在最大限度地提高产率和纯度,同时最大限度地降低成本。使用先进的催化体系和优化的反应条件确保了该化合物在商业规模上的高效生产。
化学反应分析
反应类型
L-(+)-2-苯基甘氨酸-d5 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化成相应的酮或醛。
还原: 它可以被还原成胺或醇。
取代: 苯环可以发生亲电或亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用锂铝氢化物和硼氢化钠等还原剂。
取代: 在各种条件下使用卤素、硝化剂和磺化剂等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生苯甲醛衍生物,而还原可以产生苯乙胺。
科学研究应用
L-(+)-2-苯基甘氨酸-d5 在科学研究中具有广泛的应用:
化学: 它用作 NMR 光谱中的参考化合物,用于研究分子结构和动力学。
生物学: 该化合物用于代谢研究,以追踪生化途径。
医药: 它作为药物合成的前体,以及药物代谢研究的工具。
工业: L-(+)-2-苯基甘氨酸-d5 用于生产氘代药物和其他特种化学品。
作用机制
L-(+)-2-苯基甘氨酸-d5 的作用机制涉及它与各种分子靶标的相互作用。在 NMR 光谱中,氘原子提供了一个独特的信号,使研究人员能够研究该化合物在不同环境中的行为。在生物系统中,它可以被整合到代谢途径中,提供对酶活性和代谢通量的见解。
相似化合物的比较
类似化合物
L-(+)-2-苯基甘氨酸: 该化合物的非氘代形式。
D-苯基甘氨酸: 立体化学不同的对映异构体。
氘代氨基酸: 其他含有氘原子的氨基酸,例如氘代丙氨酸或甘氨酸。
独特性
L-(+)-2-苯基甘氨酸-d5 由于其氘含量而具有独特性,这在 NMR 光谱和代谢研究中提供了明显的优势。它的稳定性和特定的同位素标记使其成为各种研究领域的宝贵工具。
属性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
156.19 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |
InChI |
InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m0/s1/i1D,2D,3D,4D,5D |
InChI 键 |
ZGUNAGUHMKGQNY-FOXQAWPQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](C(=O)O)N)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



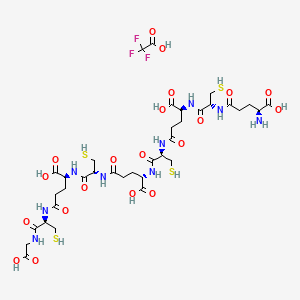


![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)
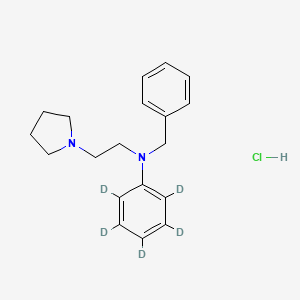
![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)

